Fmoc-2,4-Dimethyl-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBSNHLSKRVUBF-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376128 |

Source

|

| Record name | Fmoc-L-2,4-Dimethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217728-65-8 |

Source

|

| Record name | Fmoc-L-2,4-Dimethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-2,4-Dimethyl-L-phenylalanine molecular weight.

An In-Depth Technical Guide to Fmoc-2,4-Dimethyl-L-phenylalanine: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of N-(9-Fluorenylmethoxycarbonyl)-2,4-Dimethyl-L-phenylalanine (this compound), a non-canonical amino acid derivative crucial for advanced peptide synthesis. As a Senior Application Scientist, this document synthesizes fundamental physicochemical data with practical, field-proven insights into its synthesis, application, and characterization. We will explore the unique structural attributes conferred by the dimethylated phenyl ring and their implications for drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this modified amino acid to enhance peptide stability, modulate biological activity, and create novel biomaterials.

Introduction: The Rationale for Modified Amino Acids

In the field of peptide science, the 20 canonical amino acids offer a foundational palette for constructing a vast array of bioactive molecules. However, to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity, chemists often turn to non-canonical or modified amino acids.[1] The introduction of unnatural side chains or backbone modifications can significantly enhance a peptide's therapeutic properties, including proteolytic resistance, receptor binding affinity, and pharmacokinetic profiles.[1]

This compound is one such building block. The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is a standard protecting group in solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal protection strategy.[2][3][4] The core innovation of this molecule lies in its side chain: a phenylalanine ring substituted with two methyl groups at the 2 and 4 positions. These methyl groups introduce steric hindrance and increase the hydrophobicity of the side chain, which can be strategically employed to influence peptide secondary structure, enhance binding interactions within hydrophobic pockets of target proteins, and improve peptide stability.[2][5]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 415.48 g/mol | [2][6] |

| Molecular Formula | C₂₆H₂₅NO₄ | [2][6] |

| Appearance | White to off-white solid/powder | [2] |

| Purity (HPLC) | Typically ≥ 98% | [2] |

| Storage Conditions | 2 - 8 °C, protect from moisture | [2] |

| Melting Point | 121 - 127 °C | [2] |

| Solubility | Soluble in DMF, DCM | [4] |

Chemical Structure

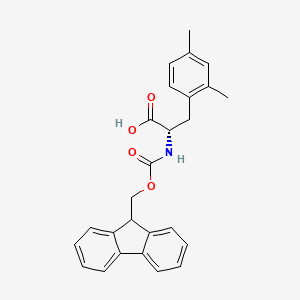

The structure of this compound is defined by three key components: the L-phenylalanine backbone, the 2,4-dimethylated phenyl side chain, and the N-terminal Fmoc protecting group.

Caption: Chemical structure of this compound.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides valuable context. The process involves two main stages: the synthesis of the novel amino acid 2,4-Dimethyl-L-phenylalanine, followed by the protection of its alpha-amino group with an Fmoc moiety. A representative workflow for the Fmoc protection step is outlined below.

Experimental Protocol: N-terminal Fmoc Protection

This protocol describes a general method for attaching the Fmoc protecting group to the free amino acid.

-

Dissolution: Dissolve 2,4-Dimethyl-L-phenylalanine in an aqueous solution of a suitable base (e.g., 10% sodium carbonate) to deprotonate the amino group, making it nucleophilic.

-

Fmoc Reagent Addition: Slowly add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride dissolved in a solvent like dioxane or acetone to the amino acid solution while stirring vigorously at 0-4 °C. The reaction is typically maintained for several hours or overnight at room temperature.[7]

-

Reaction Quenching & Acidification: Once the reaction is complete (monitored by TLC or LC-MS), the mixture is diluted with water and washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted Fmoc reagent. The aqueous layer is then acidified to pH 2-3 with a strong acid (e.g., HCl), causing the Fmoc-protected amino acid to precipitate.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with cold water, and dried under vacuum.[8] Further purification can be achieved by recrystallization or column chromatography if necessary to achieve the high purity required for peptide synthesis.

Caption: General workflow for Fmoc protection of an amino acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS.[2] SPPS is a cornerstone of peptide chemistry, allowing for the stepwise construction of a peptide chain anchored to an insoluble resin support.[9] The Fmoc-based strategy is the most common approach due to its mild reaction conditions.[10]

The SPPS Cycle: A Self-Validating System

The synthesis of a peptide is a cyclic process, with each cycle adding one amino acid residue. Each step must be driven to completion and followed by thorough washing to ensure the final product's purity.[9]

-

Deprotection: The cycle begins with the removal of the N-terminal Fmoc group from the resin-bound peptide. This is typically achieved by treating the resin with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[4][10] The cleavage reaction generates a dibenzofulvene-piperidine adduct, which has a strong UV absorbance that can be used to monitor the reaction's progress.

-

Washing: The resin is thoroughly washed with DMF to remove the deprotection reagents and byproducts. This step is critical to prevent side reactions in the subsequent coupling step.

-

Coupling (Activation & Addition): The carboxyl group of the incoming amino acid (this compound) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a non-nucleophilic base (e.g., DIPEA).[10] This activated species is then added to the resin, where it reacts with the newly freed N-terminal amine of the growing peptide chain to form a new peptide bond.

-

Washing: The resin is again washed extensively with DMF and other solvents (like DCM) to remove excess reagents and soluble byproducts, leaving the newly elongated, Fmoc-protected peptide ready for the next cycle.[9]

This cycle is repeated until the desired peptide sequence is assembled.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Characterization of Modified Peptides

After synthesis and cleavage from the resin, the crude peptide must be purified and its identity confirmed. The incorporation of modified amino acids like 2,4-Dimethyl-L-phenylalanine necessitates rigorous analytical validation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for both the purification of the crude peptide and the assessment of its purity. The increased hydrophobicity from the dimethylphenyl group will typically result in a longer retention time compared to a peptide containing a standard phenylalanine, a predictable shift that aids in identification.

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the final peptide. High-resolution techniques like ESI-MS or MALDI-TOF MS can verify that the mass of the synthesized peptide matches the theoretical mass calculated for the sequence containing this compound, thus confirming its successful incorporation.[11] Tandem MS (MS/MS) can be used to sequence the peptide, providing definitive proof of structure by identifying the mass difference corresponding to the modified residue.[12]

Conclusion

This compound is a powerful tool for the modern peptide chemist. Its unique side chain provides a means to rationally design peptides with enhanced stability and tailored hydrophobic properties. By understanding its fundamental characteristics and mastering its application within the robust and self-validating framework of SPPS, researchers in drug discovery and materials science can unlock new possibilities for developing next-generation therapeutics and functional biomaterials. The rigorous application of analytical techniques ensures the integrity of these novel molecules, paving the way for their successful translation from the lab to clinical and industrial applications.

References

-

Di Gioia, S., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. PubMed Central. Available at: [Link]

-

Shimadzu. (n.d.). Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ-50 Gradient System. Available at: [Link]

-

Mears, L. L. E., et al. (2025). Composite hydrogels of phenylalanine dipeptides with trivalent metal cations. Materials Advances (RSC Publishing). DOI:10.1039/D5MA00339C. Available at: [Link]

-

Asciutto, E. K., et al. (2016). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. MDPI. Available at: [Link]

-

Stratton, M. B., et al. (2011). Redesign of a protein–peptide interaction: Characterization and applications. Protein Science. Available at: [Link]

-

Schweitzer-Stenner, R., et al. (2019). Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation. The Journal of Physical Chemistry B. Available at: [Link]

-

Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Available at: [Link]

-

PubChem. Fmoc-4-(2-methylphenyl)-DL-phenylalanine. Available at: [Link]

-

Lee, Y., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fmoc-L-Phenylalanine: Your Partner for Advanced Peptide Synthesis and Biochemical Research. Available at: [Link]

-

Aapptec Peptides. Fmoc-Phe(2,4-diCl)-OH. Available at: [Link]

-

Johnston, E. J. R., et al. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics (RSC Publishing). DOI:10.1039/D4SD00022F. Available at: [Link]

-

Cavaliere, C., et al. (2023). Ultrashort Cationic Peptide Fmoc-FFK as Hydrogel Building Block for Potential Biomedical Applications. PubMed Central. Available at: [Link]

-

PubChem. Fmoc-phenylalanine. Available at: [Link]

Sources

- 1. Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chempep.com [chempep.com]

- 5. mdpi.com [mdpi.com]

- 6. Fmoc-2,4-dimethyl-dl-phenylalanine | Sigma-Aldrich [sigmaaldrich.com]

- 7. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. Ultrashort Cationic Peptide Fmoc-FFK as Hydrogel Building Block for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ-50 Gradient System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. waters.com [waters.com]

An In-depth Technical Guide to the Structure and Application of Fmoc-2,4-Dimethyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Sterically Influential Amino Acids in Peptide Synthesis

In the landscape of peptide-based therapeutics and drug discovery, the use of non-canonical amino acids is a cornerstone for modulating pharmacological properties. The introduction of structural modifications to the peptide backbone or amino acid side chains can profoundly influence conformation, receptor affinity, metabolic stability, and bioavailability. Fmoc-2,4-Dimethyl-L-phenylalanine is a bespoke building block designed for solid-phase peptide synthesis (SPPS) that offers unique steric and hydrophobic characteristics. The strategic placement of two methyl groups on the phenyl ring of phenylalanine introduces conformational constraints and enhances hydrophobicity, which can be leveraged to fine-tune the biological activity and pharmacokinetic profile of a peptide. This guide provides a comprehensive overview of the structure, properties, synthesis, and application of this specialized amino acid derivative.

Molecular Structure and Physicochemical Properties

This compound is an N-terminally protected amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the alpha-amino function, a standard in modern solid-phase peptide synthesis.[1] The core amino acid, 2,4-Dimethyl-L-phenylalanine, is a derivative of L-phenylalanine with two methyl groups substituted on the aromatic side chain at positions 2 and 4.

The IUPAC name for the corresponding D-enantiomer is (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dimethylphenyl)propanoic acid.[2] Therefore, the IUPAC name for the L-enantiomer is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dimethylphenyl)propanoic acid.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₅NO₄ | |

| Molecular Weight | 415.48 g/mol | |

| Appearance | White to off-white solid | Inferred from[3] |

| Melting Point | 121 - 127 °C (for D-enantiomer) | [2] |

| Optical Rotation [α]D²⁵ | -39 ± 1° (c=1 in DMF) (estimated for L-enantiomer) | Inferred from[2] |

| Storage Temperature | 2-8°C | [2][3] |

Note: Data for melting point and optical rotation are for the D-enantiomer, Fmoc-D-2,4-dimethylphenylalanine (CAS: 1217627-86-5). The L-enantiomer is expected to have a similar melting point and an optical rotation of equal magnitude but opposite sign.

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound involves two key stages: the synthesis of the unnatural amino acid 2,4-Dimethyl-L-phenylalanine, followed by the protection of its alpha-amino group with the Fmoc moiety.

Part 1: Synthesis of 2,4-Dimethyl-L-phenylalanine

The synthesis of asymmetrically substituted phenylalanine derivatives can be achieved through various methods in organic chemistry. A plausible route for 2,4-Dimethyl-L-phenylalanine could be adapted from established methods for chiral amino acid synthesis, such as asymmetric hydrogenation of a suitable precursor.

A potential synthetic approach could involve the following conceptual steps:

-

Precursor Synthesis: Preparation of a dehydroamino acid precursor, such as (Z)-2-acetamido-3-(2,4-dimethylphenyl)acrylic acid. This can be synthesized from 2,4-dimethylbenzaldehyde.

-

Asymmetric Hydrogenation: Chiral reduction of the dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst to establish the L-stereochemistry at the alpha-carbon.[4]

-

Hydrolysis: Removal of the acetyl protecting group under acidic or basic conditions to yield 2,4-Dimethyl-L-phenylalanine.

Part 2: Fmoc Protection

The final step is the protection of the alpha-amino group of 2,4-Dimethyl-L-phenylalanine with the Fmoc group. This is a standard procedure in peptide chemistry.

Experimental Protocol: Fmoc Protection of 2,4-Dimethyl-L-phenylalanine

-

Dissolution: Dissolve 2,4-Dimethyl-L-phenylalanine in a suitable solvent system, such as a mixture of 10% aqueous sodium carbonate and dioxane.

-

Addition of Fmoc Reagent: Cool the solution in an ice bath and add a solution of 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu) in dioxane dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Acidify the reaction mixture with dilute hydrochloric acid and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis.[5] The dimethylated phenyl ring introduces significant steric bulk and increased hydrophobicity compared to standard phenylalanine.

Causality Behind Experimental Choices in SPPS

The incorporation of sterically hindered amino acids like this compound requires careful consideration of coupling conditions to ensure efficient peptide bond formation and avoid deletion sequences.[6]

-

Choice of Coupling Reagents: Standard coupling reagents may be insufficient to overcome the steric hindrance. More potent activating agents are recommended.

-

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective in promoting coupling of hindered amino acids.[7]

-

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also a good choice.

-

-

Reaction Conditions:

-

Extended Coupling Times: Due to slower reaction kinetics, extending the coupling time can help drive the reaction to completion.

-

Double Coupling: A second coupling step with fresh reagents can be employed to ensure complete incorporation of the hindered residue.

-

Elevated Temperatures: In some cases, performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can increase the reaction rate.

-

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via SPPS

-

Resin Preparation: Swell the desired solid support (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.

-

Coupling:

-

In a separate vessel, pre-activate this compound (3-5 equivalents) with a suitable coupling reagent like HATU (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring and Repetition: Perform a qualitative ninhydrin test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, repeat the coupling step (double coupling).

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Visualization of Key Structures and Processes

Chemical Structure of this compound

Note: The DOT script above is a conceptual representation. For actual rendering, a valid image link for the fluorenyl group would be needed, or the ring structure would need to be built with nodes and edges. Caption: Chemical structure of this compound.

SPPS Workflow for Incorporation

Caption: SPPS cycle for incorporating this compound.

Conclusion

This compound represents a valuable tool for peptide chemists and drug developers seeking to introduce specific conformational constraints and enhanced hydrophobicity into peptide sequences. The steric hindrance imparted by the dimethylated phenyl ring necessitates optimized coupling strategies during solid-phase peptide synthesis. However, the potential benefits in terms of improved metabolic stability and altered receptor binding profiles make it an attractive building block for the design of novel peptide-based therapeutics. A thorough understanding of its structure, properties, and reactivity is crucial for its successful application in the laboratory and in the development of next-generation peptide drugs.

References

-

MDPI. (2022, August 25). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-phenylalanine. PubChem. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

- Google Patents. (n.d.). CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.

-

National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) The chemical formulae of Fmoc chloride, L-phenylalanine,.... Retrieved from [Link]

-

ResearchGate. (n.d.). Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS, A) and the.... Retrieved from [Link]

-

Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]

-

ACS Publications. (2022, February 9). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. The Journal of Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. Retrieved from [Link]

-

ChemRxiv. (2025, September 18). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. Retrieved from [Link]

- Google Patents. (n.d.). CN102234241A - Chemical synthesis method of chiral D-phenylalanine.

-

Reddit. (2023, September 17). [University Biochemistry/ Organic Chemistry] Why Does Steric Hinderance cause all peptide bonds to be in the Trans-Configuration ?. r/HomeworkHelp. Retrieved from [Link]

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-2,3-Dimethy-L-Phenylalanine | 1270295-08-3 [chemicalbook.com]

- 4. CN102234241A - Chemical synthesis method of chiral D-phenylalanine - Google Patents [patents.google.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Solubility Landscape of Fmoc-2,4-Dimethyl-L-phenylalanine: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Advanced Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS) and drug development, the seamless incorporation of each amino acid building block is paramount to achieving high-purity, target peptides. Fmoc-2,4-Dimethyl-L-phenylalanine, a non-canonical amino acid, offers unique structural properties for designing novel peptides with potentially enhanced biological activity and stability. However, its successful application is fundamentally tethered to a critical, and often overlooked, physicochemical property: solubility. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of this compound, methods for its empirical determination, and insights into overcoming potential solubility challenges.

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is essential for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₅NO₄ | [1] |

| Molecular Weight | 415.48 g/mol | [1] |

| Appearance | White to off-white solid | |

| Structure | L-phenylalanine backbone with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and two methyl groups at the 2 and 4 positions of the phenyl ring. |

The introduction of the two methyl groups on the phenyl ring, compared to the parent Fmoc-L-phenylalanine, increases the hydrophobicity of the side chain. This modification can influence its solubility profile in common organic solvents.

Understanding the Key Drivers of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is a multifactorial characteristic governed by a delicate interplay of intermolecular forces.

-

The Dominance of the Fmoc Group: The large, nonpolar fluorenylmethyloxycarbonyl (Fmoc) group is a primary determinant of solubility. Its aromatic nature generally imparts good solubility in polar aprotic organic solvents commonly used in peptide synthesis.

-

Side-Chain Contributions: The physicochemical properties of the amino acid side chain play a crucial modulating role. The increased hydrophobicity of the 2,4-dimethylphenyl side chain in this compound is expected to enhance its solubility in less polar organic solvents while potentially decreasing its solubility in more polar or aqueous environments.

-

Solvent Properties: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally excellent choices for dissolving Fmoc-amino acids due to their ability to solvate both the nonpolar Fmoc group and the more polar amino acid backbone.[2][3]

-

Intermolecular Interactions and Aggregation: At higher concentrations, Fmoc-amino acids can exhibit a tendency to aggregate via π-π stacking of the fluorenyl groups. This self-association can lead to the formation of gels or precipitates, effectively reducing the concentration of the solvated species.[4] The dimethyl substitution on the phenyl ring might sterically hinder this aggregation to some extent compared to unsubstituted Fmoc-phenylalanine.

Qualitative and Estimated Solubility of this compound

| Solvent | Type | Expected Solubility | Rationale and Insights |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | DMF is the most widely used solvent in Fmoc-SPPS, and most Fmoc-amino acids exhibit excellent solubility in it.[2][3] The quality of DMF is crucial, as degradation to dimethylamine can occur over time, which can prematurely cleave the Fmoc group.[3] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | NMP is another excellent solvent for Fmoc-amino acids and is often used as a substitute for DMF. It has a higher solvating power, particularly for hydrophobic peptides.[5] However, some studies suggest that Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong solvent capable of dissolving a wide range of organic compounds, including many Fmoc-amino acids.[5] It can be particularly useful for dissolving stubborn or aggregated Fmoc-amino acids, sometimes used in a co-solvent system.[5] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Low to Moderate | DCM is generally a poorer solvent for Fmoc-amino acids compared to DMF and NMP.[2] While it can be used for some less polar derivatives, its use in Fmoc chemistry is limited due to potential side reactions with piperidine. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | THF can dissolve some Fmoc-amino acids, but its solvating power is generally less than that of DMF or NMP.[6] |

| Aqueous Solutions/Buffers | Polar Protic | Very Low | The hydrophobic nature of both the Fmoc group and the 2,4-dimethylphenyl side chain makes this compound virtually insoluble in aqueous systems without the aid of organic co-solvents or surfactants.[7] |

Note: The term "High" generally implies solubility in the range of 0.1 to >0.5 M, which is typical for stock solutions used in automated peptide synthesizers. However, empirical determination is strongly recommended.

Experimental Protocols for Quantitative Solubility Determination

Given the lack of published quantitative data, the following protocols provide robust methodologies for determining the solubility of this compound in your laboratory.

Protocol 1: Gravimetric Method for Solubility Determination

This classic and straightforward method involves preparing a saturated solution and determining the mass of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

To a series of vials, add a fixed volume of the desired solvent (e.g., 1.0 mL of DMF).

-

Add increasing, accurately weighed amounts of this compound to each vial.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Ensure excess solid is present in some vials to confirm saturation.

-

-

Isolation of the Supernatant:

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully transfer a precise volume of the clear supernatant (e.g., 0.5 mL) to a pre-weighed, dry vial.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the vial containing the supernatant under a stream of nitrogen or in a vacuum concentrator.

-

-

Mass Determination and Calculation:

-

Dry the vial containing the solid residue to a constant weight in a vacuum oven.

-

The mass of the dissolved solid is the final weight of the vial minus the initial tare weight.

-

Calculate the solubility in g/L or mol/L.

-

Protocol 2: HPLC-Based Solubility Determination

This method offers higher precision and is suitable for lower solubility compounds. It relies on creating a calibration curve to determine the concentration of a saturated solution.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

-

Generation of Calibration Curve:

-

Inject a fixed volume of each standard solution into a reverse-phase HPLC system.

-

Monitor the elution of the compound using a UV detector at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Protocol 1, step 1).

-

-

Analysis of Saturated Solution:

-

After equilibration, centrifuge the saturated solution and dilute a known volume of the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This is the solubility.

-

Protocol 3: UV-Vis Spectroscopic Method for Fmoc Quantification

This method is an adaptation of the standard procedure for determining the loading of Fmoc-amino acids on resin and can be used to estimate solubility. It relies on the strong UV absorbance of the dibenzofulvene-piperidine adduct formed upon Fmoc deprotection.

Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the desired solvent (e.g., DMF) as described in Protocol 1, step 1.

-

-

Dilution and Deprotection:

-

After equilibration and centrifugation, take a precise, small volume of the supernatant and dilute it significantly with a 20% piperidine in DMF solution. This will cleave the Fmoc group.

-

-

Spectroscopic Measurement:

-

Measure the absorbance of the resulting solution at 301 nm using a UV-Vis spectrophotometer. Use a 20% piperidine in DMF solution as the blank.

-

-

Calculation of Concentration:

-

Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (typically ~7800 L mol⁻¹ cm⁻¹ at 301 nm), b is the path length of the cuvette (usually 1 cm), and c is the concentration.

-

The calculated concentration of the adduct corresponds to the initial concentration of the Fmoc-amino acid in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Troubleshooting and Overcoming Solubility Challenges

Even in seemingly ideal solvents, solubility issues can arise. Here are some field-proven strategies to address these challenges:

-

Sonication: Applying ultrasonic energy can help to break up aggregates and enhance the rate of dissolution.

-

Gentle Warming: Cautiously warming the solution (e.g., to 30-40 °C) can increase the solubility of many compounds.[5] However, prolonged heating should be avoided to prevent potential degradation of the Fmoc-amino acid.

-

Co-solvent Systems: If solubility in a primary solvent like DMF is limited, adding a small percentage of a stronger solvent such as DMSO can be effective.[5]

-

Solvent Quality: Always use high-purity, amine-free solvents for dissolving Fmoc-amino acids to prevent premature deprotection and other side reactions.[8]

Conclusion: An Empirical Approach to a Fundamental Parameter

While theoretical predictions provide a valuable starting point, the solubility of this compound, like many non-canonical amino acids, is best determined empirically. The protocols and insights provided in this guide equip researchers with the necessary tools to accurately measure and confidently manage the solubility of this and other challenging building blocks in their peptide synthesis endeavors. A thorough understanding and proactive approach to solubility will undoubtedly pave the way for more efficient and successful synthesis of novel and complex peptides.

References

-

Chem-Impex. (n.d.). Fmoc-2,4-difluoro-D-phenylalanine. Retrieved from [Link]

-

IOP Conference Series: Materials Science and Engineering. (2019). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. [Link]

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) The chemical formulae of Fmoc chloride, L-phenylalanine,.... Retrieved from [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

ResearchGate. (2024). Solubility of Fmoc-D-Phenylalanine in Twelve Mono-Solvents: Characterization, Determination, Analysis and Model Correlation. Retrieved from [Link]

-

CHIMIA. (2010). Thermal Cleavage of the Fmoc Protection Group. [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

- 1. Fmoc-2,4-dimethyl-dl-phenylalanine | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. benchchem.com [benchchem.com]

- 6. Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05938J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

An In-Depth Technical Guide to the Synthesis of Fmoc-2,4-Dimethyl-L-phenylalanine

Introduction: The Significance of Sterically Modified Amino Acids in Peptide Drug Discovery

In the landscape of modern drug development, peptides have emerged as highly specific and potent therapeutic agents. Their clinical utility, however, can be hampered by metabolic instability, primarily due to enzymatic degradation. The incorporation of unnatural amino acids with modified side chains is a cornerstone strategy to overcome these limitations. Fmoc-2,4-Dimethyl-L-phenylalanine is a prime example of such a building block, designed to introduce conformational constraints and enhance resistance to proteolysis in novel peptide therapeutics. The dimethyl substitution on the phenyl ring provides steric bulk that can modulate peptide secondary structure and disrupt binding to degradative enzymes, thereby improving pharmacokinetic profiles.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, intended for researchers, medicinal chemists, and process development scientists. The presented protocols are designed to be self-validating, with an emphasis on the causal relationships between experimental choices and outcomes, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Overview of the Synthesis

The synthesis of this compound is logically approached in a two-stage process. The first stage focuses on the asymmetric synthesis of the core amino acid, 2,4-Dimethyl-L-phenylalanine. The second stage involves the protection of the alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, rendering it suitable for solid-phase peptide synthesis (SPPS).

Caption: Overall synthetic workflow for this compound.

Stage 1: Asymmetric Synthesis of 2,4-Dimethyl-L-phenylalanine

The key challenge in this stage is the stereoselective introduction of the 2,4-dimethylbenzyl side chain. While several methods for asymmetric amino acid synthesis exist, including enzymatic resolutions and catalytic asymmetric hydrogenations, this guide details a robust and widely applicable approach: the diastereoselective alkylation of a chiral glycine enolate equivalent.

Part 1.1: Synthesis of the Alkylating Agent: 2,4-Dimethylbenzyl Bromide

The synthesis begins with the preparation of the key electrophile, 2,4-dimethylbenzyl bromide, from the corresponding alcohol.

Protocol 1: Synthesis of 2,4-Dimethylbenzyl Bromide

-

Reaction Setup: To a solution of (2,4-dimethylphenyl)methanol (1 equivalent) in a suitable solvent such as diisopropyl ether, cool the mixture to 0 °C in an ice bath.[1]

-

Bromination: Slowly add phosphorus tribromide (PBr₃, approximately 0.4 equivalents) dropwise to the cooled solution. The use of PBr₃ is a classic and efficient method for converting primary alcohols to the corresponding bromides.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Carefully quench the reaction by adding water. Extract the product into a suitable organic solvent like ethyl acetate.[1] Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dimethylbenzyl bromide. This can be used in the next step, or further purified by vacuum distillation if necessary.

| Reagent | Molar Eq. | Purpose |

| (2,4-Dimethylphenyl)methanol | 1.0 | Starting material |

| Phosphorus Tribromide (PBr₃) | ~0.4 | Brominating agent |

| Diisopropyl ether | - | Solvent |

| Ethyl acetate | - | Extraction solvent |

| Sodium bicarbonate (sat. aq.) | - | Neutralizing wash |

Table 1: Reagents for the synthesis of 2,4-dimethylbenzyl bromide.

Part 1.2: Asymmetric Alkylation and Deprotection

This section outlines the core asymmetric C-C bond formation. A widely used and reliable method involves the use of a glycine Schiff base with a chiral phase-transfer catalyst.

Protocol 2: Asymmetric Synthesis of 2,4-Dimethyl-L-phenylalanine

-

Schiff Base Formation: Prepare the benzophenone imine of glycine tert-butyl ester by reacting glycine tert-butyl ester hydrochloride with benzophenone imine in a suitable solvent like dichloromethane. This protects the amino group and activates the α-proton for deprotonation.

-

Phase-Transfer Catalysis Setup: In a reaction vessel, combine the glycine benzophenone imine Schiff base (1 equivalent), 2,4-dimethylbenzyl bromide (1.1-1.2 equivalents), and a chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium bromide, 0.05-0.1 equivalents) in a biphasic solvent system, typically toluene and 50% aqueous potassium hydroxide.

-

Alkylation: Stir the biphasic mixture vigorously at room temperature. The phase-transfer catalyst facilitates the transport of the hydroxide base into the organic phase to deprotonate the glycine Schiff base, and the resulting enolate reacts with the 2,4-dimethylbenzyl bromide. The chiral environment of the catalyst directs the alkylation to stereoselectively form the L-isomer.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting glycine derivative is consumed.

-

Hydrolysis and Deprotection: Upon completion, work up the reaction by separating the layers. The organic layer containing the alkylated product is then treated with aqueous acid (e.g., 1 M HCl) to hydrolyze both the imine and the tert-butyl ester, yielding the crude 2,4-Dimethyl-L-phenylalanine.

-

Purification: The crude amino acid can be purified by recrystallization or ion-exchange chromatography to obtain the pure L-enantiomer.

Caption: Simplified mechanism of asymmetric phase-transfer catalyzed alkylation.

Stage 2: Fmoc Protection of 2,4-Dimethyl-L-phenylalanine

The final stage is the protection of the synthesized amino acid with the Fmoc group, making it ready for use in peptide synthesis.[2] The Fmoc group is stable to the acidic conditions used for Boc-group removal but is readily cleaved by bases like piperidine, making it orthogonal to many other protecting groups.[3]

Protocol 3: Fmoc Protection

-

Dissolution: Dissolve 2,4-Dimethyl-L-phenylalanine (1 equivalent) in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or acetone) and a 10% aqueous solution of sodium carbonate. The basic aqueous solution deprotonates the amino group, making it nucleophilic.

-

Addition of Fmoc Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equivalents) in the same organic solvent dropwise. Fmoc-OSu is a common and efficient reagent for Fmoc protection.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted Fmoc-OSu and byproducts.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to approximately pH 2 with cold 1 M HCl. The product, this compound, will precipitate out or can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.

| Reagent | Molar Eq. | Purpose |

| 2,4-Dimethyl-L-phenylalanine | 1.0 | Amino acid to be protected |

| Fmoc-OSu | 1.05 | Fmoc-donating reagent |

| 1,4-Dioxane/Water | - | Solvent system |

| Sodium Carbonate | - | Base to activate the amino group |

| 1 M HCl | - | Acid for product precipitation |

Table 2: Reagents for Fmoc protection.

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Chiral HPLC can be used to determine the enantiomeric excess (e.e.) of the synthesized amino acid.

-

Melting Point: As a preliminary indicator of purity.

Conclusion

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of this compound. By understanding the rationale behind each step, from the choice of reagents to the purification strategies, researchers can confidently produce this valuable building block for advanced peptide drug discovery. The principles outlined herein can also be adapted for the synthesis of other novel, sterically hindered amino acids, further expanding the toolbox for medicinal chemists.

References

-

Advances in Enzymatic Synthesis of D-Amino Acids. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024, May 9). National Institutes of Health. Retrieved January 23, 2026, from [Link]

Sources

Technical Guide to the Spectral Characterization of Fmoc-2,4-Dimethyl-L-phenylalanine

Introduction: The Role of Modified Amino Acids in Peptide Science

In the field of peptide synthesis and drug development, the use of non-canonical amino acids is a cornerstone for innovation. These specialized building blocks allow researchers to introduce unique structural constraints, enhance metabolic stability, and modulate the pharmacological properties of peptides. Nα-(9-Fluorenylmethoxycarbonyl)-2,4-Dimethyl-L-phenylalanine (Fmoc-2,4-Dimethyl-L-phenylalanine) is one such modified amino acid. The N-terminal Fmoc group provides a base-labile protecting group essential for modern Solid-Phase Peptide Synthesis (SPPS), while the 2,4-dimethylphenyl side chain offers increased hydrophobicity and steric bulk compared to standard phenylalanine.[1] This modification can influence peptide conformation and receptor-binding interactions.

Accurate structural verification of these complex building blocks is paramount to ensure the fidelity of peptide synthesis. A multi-technique analytical approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and unambiguous confirmation of the molecule's identity and purity. This guide provides an in-depth analysis of the expected spectral data for this compound and outlines the methodologies for their acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

To effectively interpret the spectral data, it is crucial to first understand the distinct chemical environments within the molecule. The structure consists of four key regions: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the chiral backbone of the amino acid, the carboxylic acid, and the 2,4-dimethylphenyl side chain. Each region contributes unique signals to the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each atom, allowing for a complete assignment of the molecular skeleton.

¹H NMR Spectroscopy: Analysis and Predicted Chemical Shifts

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum can be divided into distinct aliphatic and aromatic regions. The predicted assignments are based on data from the parent compound, Fmoc-L-phenylalanine, and established substituent effects.[2][3]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |

|---|---|---|---|---|

| ~12.8 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically broad and downfield. Its presence is pH and solvent dependent and may exchange with D₂O. |

| ~7.90 | Doublet | 1H | -NH- | The amide proton is coupled to the α-proton (Cα-H). Its downfield shift is due to the deshielding effect of the adjacent carbonyl group. |

| 7.88 - 7.30 | Multiplet | 8H | Fmoc Ar-H | The eight aromatic protons of the fluorenyl group appear as a complex multiplet in the most downfield aromatic region due to the extensive π-system. |

| ~7.10 - 6.90 | Multiplet | 3H | Phe Ar-H | The three protons on the 2,4-dimethylphenyl ring will have distinct shifts and couplings compared to an unsubstituted ring. The pattern will be complex but integrated to 3H. |

| ~4.35 | Multiplet | 1H | Cα-H | The alpha-proton is coupled to both the amide proton and the two diastereotopic β-protons, resulting in a multiplet. It is shifted downfield by the adjacent nitrogen and carbonyl. |

| ~4.25 | Multiplet | 3H | Fmoc CH, CH₂ | The single CH and two CH₂ protons of the Fmoc linker group often overlap, appearing as a complex multiplet. |

| ~3.10, ~2.90 | Multiplet | 2H | Cβ-H₂ | These are the two diastereotopic protons on the β-carbon. They are coupled to the α-proton and to each other, typically appearing as two separate multiplets (often a doublet of doublets each). |

| ~2.28 | Singlet | 3H | Ar-CH₃ | Aromatic methyl groups typically resonate in this region. The two methyls are chemically non-equivalent and should appear as two distinct singlets.[4] |

| ~2.25 | Singlet | 3H | Ar-CH₃ | The second aromatic methyl group, appearing as a distinct singlet close to the first. |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in sharp singlets for each carbon.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |

|---|---|---|

| ~173.5 | -COOH | The carboxylic acid carbon is the most downfield signal due to the strong deshielding effect of the two oxygen atoms. |

| ~156.0 | Fmoc C=O | The carbamate carbonyl carbon is also significantly downfield. |

| ~143.8, ~140.7 | Fmoc Quaternary Ar-C | The two quaternary carbons at the bridgehead of the fluorenyl group. |

| ~137.5, ~135.0, ~134.0 | Phe Quaternary Ar-C | The three quaternary carbons of the dimethylphenyl ring (Cγ, C-2, C-4). Their specific shifts are influenced by methyl substitution. |

| ~131.0, ~129.5, ~126.5 | Phe Ar-CH | The three protonated aromatic carbons of the dimethylphenyl ring. |

| ~127.6 - 120.0 | Fmoc Ar-CH | The eight protonated aromatic carbons of the fluorenyl group resonate in this characteristic range. |

| ~65.7 | Fmoc -O-CH₂ | The methylene carbon of the Fmoc linker. |

| ~56.0 | Cα | The chiral alpha-carbon. |

| ~46.6 | Fmoc CH | The methine carbon of the Fmoc group. |

| ~36.5 | Cβ | The beta-carbon of the side chain. |

| ~20.5, ~18.5 | Ar-CH₃ | The two methyl group carbons, appearing in the upfield aliphatic region. |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is an excellent choice as it effectively solubilizes many protected amino acids and allows for the observation of exchangeable protons like -COOH and -NH.[2]

-

Referencing: Use the residual solvent peak as an internal reference (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C) or add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).[5]

-

Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (≥400 MHz for ¹H) at a constant temperature (e.g., 298 K).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent, rapid technique for confirming the presence of key structural motifs.

Analysis of Key Vibrational Frequencies

The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups and the N-H bond. Data from Fmoc-L-phenylalanine provides a reliable reference for these assignments.[2][6][7]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

|---|---|---|---|

| ~3300 | N-H Stretch | Amide (-NH) | A moderately strong, sharp peak confirming the presence of the secondary amide in the carbamate linkage. |

| 3100 - 2800 | O-H Stretch | Carboxylic Acid (-COOH) | A very broad absorption band, often overlapping with C-H stretches, characteristic of the hydrogen-bonded hydroxyl group. |

| ~3060 | C-H Stretch | Aromatic | Absorptions corresponding to the C-H bonds on the aromatic rings. |

| ~2950 | C-H Stretch | Aliphatic | Absorptions from the C-H bonds of the CH, CH₂, and CH₃ groups. |

| ~1720 | C=O Stretch | Carboxylic Acid | A strong, sharp absorption from the carbonyl of the acid. It typically appears at a higher frequency than the amide carbonyl. |

| ~1690 | C=O Stretch | Carbamate (Amide I) | The strong carbonyl stretch from the Fmoc protecting group. This is often referred to as the Amide I band.[2] |

| ~1530 | N-H Bend | Amide (Amide II) | A strong band resulting from the coupling of N-H bending and C-N stretching. The presence of both Amide I and Amide II bands is diagnostic for a secondary amide.[2] |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method.

Analysis of Molecular Ion and Fragmentation

The primary goal of the MS analysis is to confirm the molecular weight. The empirical formula for this compound is C₂₆H₂₅NO₄, corresponding to a monoisotopic mass of 415.1784 u.

Table 4: Predicted Mass Spectrometry Data (ESI, Positive Ion Mode)

| m/z (Da) | Ion | Interpretation and Causality |

|---|---|---|

| 416.1857 | [M+H]⁺ | The protonated molecular ion. This is typically the most abundant ion in the full scan spectrum and serves as the primary confirmation of the compound's identity. |

| 438.1676 | [M+Na]⁺ | The sodium adduct is very commonly observed in ESI-MS, especially if there is any trace of sodium salts in the sample or solvent system. Its presence further confirms the molecular weight. |

| 194.1917 | [M+H - Fmoc]⁺ | Loss of the Fmoc group (as dibenzfulvene, C₁₄H₁₀, 178.0783 Da) and CO₂ (44 Da) is a characteristic fragmentation pathway for Fmoc-protected amino acids, leaving the protonated amino acid residue.[8] This fragment is highly diagnostic. |

| 179.0837 | [C₁₃H₉]⁺ | The fluorenyl cation fragment is a hallmark of Fmoc-containing compounds and is often observed during fragmentation. |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the low µg/mL or ng/mL range. Formic acid is added to promote protonation and enhance signal in positive ion mode.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.

-

Data Acquisition: Acquire a full scan spectrum over a relevant mass range (e.g., m/z 100-600) to observe the molecular ion.

-

Tandem MS (MS/MS): To confirm the structure, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 416.2) as the precursor and applying collision energy (CID) to induce fragmentation. Analyze the resulting fragment ions.[9]

Integrated Analytical Workflow

The confirmation of this compound's structure is not based on a single piece of data but on the convergence of evidence from all three analytical techniques. The following workflow illustrates how these methods are synergistically applied for a comprehensive characterization.

References

-

Roy, S., & Banerjee, A. (2011). Supporting Information: Amino Acid Based Smart Hydrogel: Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. Soft Matter. The Royal Society of Chemistry. Link

-

Chandran, A., et al. (2023). FT-IR spectra of Fmoc-L-phenylalanine powder and lyophilized hydrogels. ResearchGate. Link

-

Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). Rapid Communications in Mass Spectrometry, 25(14), 1949-58. Link

-

Iacovone, A., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. MDPI. Link

-

ChemicalBook. (n.d.). L-Phenylalanine(63-91-2) 1H NMR spectrum. ChemicalBook. Link

-

ResearchGate. (n.d.). FTIR spectra of FmocF samples in the presence of 10% DMSO and different buffers. ResearchGate. Link

-

Burgess, K. (2023). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. Link

-

Aapptec Peptides. (n.d.). Fmoc-Phe(3-F)-OH [198560-68-8]. Aapptec. Link

-

Wang, H., et al. (2024). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules. ACS Publications. Link

-

MedChemExpress. (n.d.). Fmoc-Phe(3-Me)-OH. MedChemExpress. Link

-

Nizioł, J., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC - NIH. Link

-

Massachusetts Institute of Technology. (n.d.). Dynamics of Phenylalanine in the Solid State by NMR. MIT OpenCourseWare. Link

-

Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Link

-

Organic Letters. (2023). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. ACS Publications. Link

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Link

-

Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Link

-

Chem-Impex. (n.d.). Fmoc-D-phenylalanine. Chem-Impex. Link

-

Thermo Scientific Chemicals. (n.d.). N-Fmoc-4-methyl-L-phenylalanine, 95%. Thermo Fisher Scientific. Link

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. L-Phenylalanine(63-91-2) 1H NMR [m.chemicalbook.com]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Storage and Stability of Fmoc-2,4-Dimethyl-L-phenylalanine for Peptide Synthesis

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success of complex synthetic endeavors. In the realm of solid-phase peptide synthesis (SPPS), the purity and stability of Fmoc-protected amino acids are critical determinants of yield, purity, and overall quality of the final peptide. This technical guide provides an in-depth exploration of the best practices for the storage and handling of Fmoc-2,4-Dimethyl-L-phenylalanine, a specialized amino acid derivative, to ensure its optimal performance in peptide synthesis.

Introduction: The Role of this compound in Peptide Chemistry

This compound is a non-canonical amino acid increasingly utilized in the design of novel peptides with enhanced biological activity and stability. The dimethyl substitution on the phenyl ring introduces conformational constraints and increased hydrophobicity, which can significantly influence peptide structure, receptor binding, and proteolytic resistance. The Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a cornerstone of modern SPPS, prized for its stability under acidic conditions and its facile, base-labile removal.[1] Understanding the interplay between the unique structural features of 2,4-dimethyl-L-phenylalanine and the properties of the Fmoc protecting group is essential for its effective application.

Physicochemical Properties and Recommended Storage

While specific long-term stability data for this compound is not extensively published, its properties can be reliably inferred from data on structurally similar compounds and general principles of Fmoc-amino acid chemistry.

| Property | Value | Source/Inference |

| Molecular Formula | C26H25NO4 | Sigma-Aldrich |

| Molecular Weight | 415.48 g/mol | Sigma-Aldrich |

| Appearance | White to off-white solid/powder | General observation for Fmoc-amino acids |

| Recommended Storage | 2-8°C, desiccated | Inferred from similar Fmoc-Phe derivatives |

| Long-term Storage | -20°C, desiccated | Best practice for preserving integrity |

Causality Behind Storage Recommendations:

The primary drivers of degradation for Fmoc-amino acids are moisture, elevated temperatures, and exposure to basic conditions.

-

Temperature: Storing at refrigerated (2-8°C) or frozen (-20°C) temperatures significantly slows down potential degradation pathways. For long-term storage, -20°C is the preferred condition to minimize any slow degradation over time.

-

Moisture: Fmoc-amino acids are susceptible to hydrolysis. It is crucial to store the compound under desiccated conditions, for instance, in a desiccator with a suitable drying agent or in a sealed container with desiccant packs. Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Light: While not as critical as temperature and moisture, prolonged exposure to UV light can potentially affect the fluorenyl group of the Fmoc moiety. Therefore, storage in an opaque or amber container is advisable.

Potential Degradation Pathways and Impurities

The stability of this compound is intrinsically linked to the integrity of both the amino acid itself and the Fmoc protecting group. Several potential degradation pathways can lead to impurities that may compromise the efficiency of peptide synthesis.

Fmoc Group Instability

The Fmoc group is designed to be stable to acids but labile to bases.[1] While generally robust, certain conditions can lead to its premature cleavage or modification.

Caption: Base-mediated deprotection of the Fmoc group.

-

Premature Deprotection: Exposure to even trace amounts of basic impurities in solvents (e.g., amines in DMF) can lead to the gradual loss of the Fmoc group, generating the free amino acid. This can result in deletion sequences during peptide synthesis.

-

Formation of Dibenzofulvene (DBF) Adducts: During Fmoc deprotection with piperidine, the highly reactive DBF intermediate is formed. If not efficiently scavenged by the excess piperidine, DBF can react with the newly liberated N-terminal amine of the growing peptide chain, leading to chain termination.

Amino Acid Side-Chain and Backbone Degradation

While the 2,4-dimethylphenyl side chain is relatively inert, other degradation pathways common to amino acids can occur.

-

Oxidation: Although less susceptible than residues like methionine or tryptophan, prolonged exposure to atmospheric oxygen, especially in the presence of light or metal ions, could potentially lead to oxidative byproducts.

-

Racemization: The α-carbon of amino acids is susceptible to racemization, particularly under basic conditions or during activation for coupling. While generally low for most amino acids, it is a critical parameter to control for maintaining the stereochemical integrity of the peptide.

Analytical Methods for Quality Control

To ensure the integrity of this compound, a robust analytical quality control program is essential. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for Fmoc-amino acids.

Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

RP-HPLC is the most common method for determining the chemical purity of Fmoc-amino acids.

Experimental Protocol: RP-HPLC Purity Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a suitable solvent, typically a mixture of acetonitrile and water (e.g., 1:1 v/v), to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient would be from 30% to 90% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm and 301 nm (characteristic absorbance of the Fmoc group).

-

Column Temperature: 25-30°C.

-

-

Data Analysis:

-

Integrate the peak areas of the main component and all impurities.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

| Parameter | Typical Specification |

| Purity (HPLC) | ≥ 99.0% |

| Single Largest Impurity | ≤ 0.5% |

Chiral HPLC for Enantiomeric Purity

Controlling the chiral purity of Fmoc-amino acids is critical to prevent the formation of diastereomeric peptide impurities.[2]

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation:

-

Prepare the sample as described for RP-HPLC analysis.

-

-

HPLC Conditions:

-

Column: A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IA, IC).[2]

-

Mobile Phase: Typically a mixture of a polar organic solvent (e.g., acetonitrile, methanol) and an acidic additive (e.g., trifluoroacetic acid, formic acid).[3] The exact composition must be optimized for the specific CSP and analyte.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Column Temperature: Controlled, as temperature can significantly affect chiral separation.

-

-

Data Analysis:

-

Determine the peak areas of the L- and D-enantiomers.

-

Calculate the enantiomeric purity (e.g., % L-enantiomer).

-

Best Practices for Handling and Solution Stability

Adherence to strict handling protocols is crucial to maintain the stability of this compound, particularly once it is in solution.

Caption: Recommended workflow for handling Fmoc-amino acids.

-

Solvent Quality: Always use high-purity, amine-free N,N-dimethylformamide (DMF) for dissolving Fmoc-amino acids. The presence of dimethylamine in lower-grade DMF can cause premature deprotection.

-

Solution Preparation: Prepare solutions of this compound immediately before use. Avoid storing solutions for extended periods, even at low temperatures, as degradation can still occur.

-

Inert Atmosphere: When weighing and dissolving the compound, especially for large-scale synthesis, working under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture and oxygen.

-

Activation: The activation step, where the carboxylic acid is converted to a more reactive species for coupling, should be performed immediately prior to addition to the peptide-resin. Prolonged pre-activation can lead to side reactions and racemization.

Conclusion: Ensuring Synthetic Success Through Proper Management

The successful incorporation of this compound into synthetic peptides is highly dependent on the stringent control of its storage, handling, and quality assessment. By understanding the inherent chemical properties of this specialized amino acid derivative and adhering to the best practices outlined in this guide, researchers can mitigate the risks of degradation and impurity formation. This proactive approach to material management is a cornerstone of robust and reproducible peptide synthesis, ultimately enabling the development of novel and effective peptide-based therapeutics and research tools.

References

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Rao, K. S., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(34), 20954-20965.

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. phenomenex.com [phenomenex.com]

A Senior Application Scientist's Guide to Sourcing and Implementing Fmoc-2,4-Dimethyl-L-phenylalanine in Advanced Peptide Synthesis

For researchers, medicinal chemists, and drug development professionals, the incorporation of non-canonical amino acids is a cornerstone of modern peptide and peptidomimetic design. Among these, sterically hindered residues like Fmoc-2,4-Dimethyl-L-phenylalanine offer a unique tool to modulate peptide conformation, enhance proteolytic stability, and fine-tune binding interactions. This guide provides an in-depth technical overview of this valuable building block, from commercial sourcing and quality validation to field-tested protocols for its successful incorporation into complex peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

The Strategic Importance of 2,4-Dimethylphenylalanine

The introduction of a 2,4-dimethylphenyl moiety into a peptide backbone imparts significant steric bulk in close proximity to the peptide bond. This structural feature is not merely an increase in size; it serves to deliberately restrict the conformational freedom of the peptide chain. This restriction can lock the peptide into a more bioactive conformation, leading to enhanced receptor affinity and specificity. Furthermore, the bulky side chain can act as a shield against enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics. The use of such derivatives is particularly valuable in the synthesis of peptide libraries for high-throughput screening, enabling the discovery of novel therapeutic agents.[1]

Commercial Sourcing and Supplier Validation